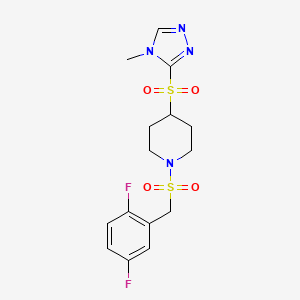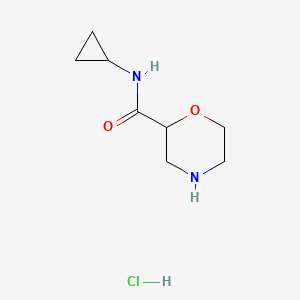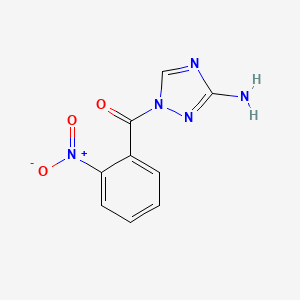![molecular formula C16H13FN4O2 B2487473 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1021051-66-0](/img/structure/B2487473.png)
1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules known for their diverse pharmacological activities and structural complexity. While specific studies on this exact molecule are scarce, related compounds have been extensively studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidine compounds involves multiple steps, including the use of mass spectrometry, NMR, and FT-IR spectroscopy for structural determination. Single-crystal X-ray diffraction and density functional theory calculations are often utilized to determine the solid-state structure and optimized molecular structure, respectively (Sun et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a combination of spectroscopic techniques and theoretical calculations. Hirshfeld surface analysis and 2D fingerprints quantitatively analyze the intermolecular interactions in the crystal structure, providing insights into the stability and conformation of the molecule at room temperature.
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the synthesis of novel receptor tyrosine kinase inhibitors, highlighting the potential for diverse chemical reactivity and interaction capabilities. These reactions are guided by structure-activity relationship (SAR) analysis, leading to discoveries of compounds with significant biological activities (Li et al., 2019).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, of related compounds can be studied using techniques like DSC-TGA and UV-VIS spectroscopy. These properties are crucial for determining the compound's suitability for further development in various applications.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents and potential as a catalyst, are explored to understand the compound's versatility and functionality in synthetic chemistry. For instance, calcium fluoride has been used as an efficient and reusable catalyst for the synthesis of dihydropyrimidinone derivatives, demonstrating the importance of chemical properties in reaction optimization (Chitra & Pandiarajan, 2009).
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Drug Discovery and Biological Activity : A study identified a potent FLT3 inhibitor, "1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea", showcasing significant activity in a psoriatic animal model. This compound displayed the highest potency in preliminary antipsoriasis tests and exhibited significant antipsoriatic effects without recurrence post-administration, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Antitumor Activity : The synthesis and evaluation of a new series of murrayanine-based pyrimidine derivatives were reported for their in vivo anti-inflammatory activity, demonstrating the potential for chronic myeloid leukemia (CML) treatment through modulation of the PI3K/AKT signaling pathway. One derivative, "1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea", showed potent activity against the K562 CML cell line with minimal cellular toxicity, suggesting its efficacy in attenuating bowel inflammation and as a lead molecule for further development (Weiwei Li et al., 2019).
Material Science Applications
Dimerization Properties : The ureidopyrimidinone functionality, as found in similar compounds, demonstrates strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for the development of supramolecular assemblies, offering a useful building block for materials science applications. The high dimerization constant in CHCl3 solution highlights its potential for creating novel materials with specific binding characteristics (Beijer et al., 1998).
Biological Mechanisms
Cytokinin-like Activity : Research on urea derivatives has identified compounds with cytokinin-like activity, crucial for plant biology. These synthetic compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, have been found to regulate cell division and differentiation in plants, enhancing adventitious root formation. The exploration of structure-activity relationships in this domain provides valuable insights into the development of agrochemicals to improve crop yields and stress resistance (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-10-14(15(22)21-9-3-2-4-13(21)18-10)20-16(23)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDMZIHTZJCRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)



![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)


![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)